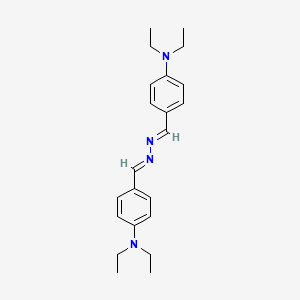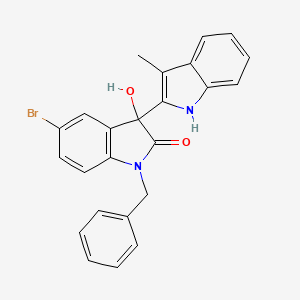![molecular formula C27H23ClN4OS2 B12453824 (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453824.png)
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzothiazole ring, a chlorophenyl group, and a pyrazolone core, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-phenylethylamine and a suitable pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography would be essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or chlorophenyl rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as dyes, pigments, and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-benzothiazol-2-yl)-4-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole: Similar structure with a thiazole ring instead of a pyrazolone core.
4-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the phenylethylamine moiety.
2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-thione: Similar structure with a thione group instead of a pyrazolone core.
Uniqueness
The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of structural features, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C27H23ClN4OS2 |
|---|---|
Molekulargewicht |
519.1 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23ClN4OS2/c1-18(29-16-15-19-7-3-2-4-8-19)25-23(17-34-21-13-11-20(28)12-14-21)31-32(26(25)33)27-30-22-9-5-6-10-24(22)35-27/h2-14,31H,15-17H2,1H3 |
InChI-Schlüssel |
ACXHDDMDACKAKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)
![5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12453748.png)
![Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B12453759.png)

![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12453786.png)
![methyl 3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B12453792.png)
![3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid](/img/structure/B12453793.png)
![3-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B12453794.png)
![4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B12453802.png)

![N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453813.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpentanamide](/img/structure/B12453817.png)
![3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453830.png)
![N-(3,4-dichlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12453841.png)
